molecular formula C11H18ClN5O8 B566036 7-Methyladenosine Perchlorate Salt CAS No. 81319-59-7

7-Methyladenosine Perchlorate Salt

Cat. No.: B566036
CAS No.: 81319-59-7
M. Wt: 383.742
InChI Key: IKWZVRZZCWMLTO-YCSZXMBFSA-N
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Description

7-Methyladenosine Perchlorate Salt is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. It is primarily used in analytical method development, method validation, and quality control applications .

Mechanism of Action

Target of Action

It is categorized underadenosine receptors , which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand.

Mode of Action

As a derivative of adenosine, it may interact with adenosine receptors, influencing various physiological processes.

Biochemical Pathways

Given its categorization under adenosine receptors , it may influence pathways related to neurological conditions like Huntington’s, Parkinson’s, and stroke .

Result of Action

As a biochemical for proteomics research , it may have potential applications in various areas of research.

Action Environment

It is recommended to store the compound at -20°c , indicating that temperature could affect its stability.

Preparation Methods

The synthesis of 7-Methyladenosine Perchlorate Salt involves several steps. One common method includes the methylation of adenosine, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and scalability.

Chemical Reactions Analysis

7-Methyladenosine Perchlorate Salt undergoes various chemical reactions, including:

Comparison with Similar Compounds

7-Methyladenosine Perchlorate Salt can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O4.ClHO4/c1-15-4-16(10-6(15)9(12)13-3-14-10)11-8(19)7(18)5(2-17)20-11;2-1(3,4)5/h3,5,7-8,11,17-19H,2,4H2,1H3,(H2,12,13,14);(H,2,3,4,5)/t5-,7-,8-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWZVRZZCWMLTO-YCSZXMBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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